((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile properties and characteristics
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile properties and characteristics
An In-Depth Technical Guide to the Properties and Characteristics of Substituted ((Phenyl)methylene)methane-1,1-dicarbonitriles as Tyrosine Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Therapeutic Potential of Tyrosine Kinase Inhibitors
Tyrosine kinases are a class of enzymes that play a crucial role in intracellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors have emerged as a significant class of anti-cancer drugs.[3] The ((phenyl)methylene)methane-1,1-dicarbonitrile scaffold has been identified as a promising pharmacophore for the development of novel tyrosine kinase inhibitors.[4][5]
Physicochemical Properties of Substituted ((Phenyl)methylene)methane-1,1-dicarbonitrile Analogs
The physicochemical properties of ((phenyl)methylene)methane-1,1-dicarbonitriles can be inferred from data available for various substituted analogs. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile[6] | C₁₀H₆FN₃ | 187.17 | 2.3 | 59.6 |
| (((3,5-dichlorophenyl)amino)methylene)methane-1,1-dicarbonitrile[7] | C₁₀H₅Cl₂N₃ | 238.071 | 3.5 | 59.6 |
| (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile[8] | C₁₀H₅F₃N₄ | 238.17 | 2.4 | 72.5 |
| (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile[9] | C₁₇H₁₀F₃N₃O | 329.28 | 4.7 | 68.8 |
| (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile[10] | C₁₅H₉ClN₄S | 312.8 | 4.2 | 97.8 |
| (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile[11] | C₁₆H₈ClF₃N₄S | 380.8 | 5.1 | 97.8 |
| ((3-bromo-4-methoxyphenyl)methylene)methane-1,1-dicarbonitrile[12] | C₁₁H₇BrN₂O | 263.09 | 2.7 | 56.8 |
Table 1: Computed physicochemical properties of various substituted ((phenyl)methylene)methane-1,1-dicarbonitrile analogs.
Based on these analogs, it can be inferred that ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile would be a small molecule with moderate lipophilicity. The fluorine substitution at the 3-position is expected to influence its electronic properties and potentially its binding affinity to target proteins.
Synthesis via Knoevenagel Condensation
The primary and most efficient method for synthesizing ((aryl)methylene)methane-1,1-dicarbonitriles is the Knoevenagel condensation.[13][14] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[15][16]
General Reaction Scheme
Caption: Knoevenagel condensation of 3-fluorobenzaldehyde and malononitrile.
Step-by-Step Experimental Protocol
The following is a generalized, representative protocol for the synthesis of a ((phenyl)methylene)methane-1,1-dicarbonitrile derivative. Researchers should optimize conditions for their specific substrate.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of the substituted benzaldehyde (e.g., 3-fluorobenzaldehyde) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Malononitrile: To this solution, add an equimolar amount (10 mmol) of malononitrile.
-
Catalyst Introduction: Add a catalytic amount of a weak base. Piperidine or triethylamine (a few drops) is commonly used.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight.[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product with high purity.
Biological Activity and Mechanism of Action
While direct biological data for ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is scarce, the biological activities of its analogs, particularly the tyrphostins, have been extensively studied.[4][5]
Inhibition of Tyrosine Kinases
Many compounds with the ((phenyl)methylene)methane-1,1-dicarbonitrile core structure have been identified as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR) kinase.[18] For instance, Tyrphostin AG-17, which is [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], has been shown to inhibit tumor cell growth.[4][19]
Antiproliferative and Cytotoxic Effects
These compounds exhibit significant antiproliferative effects against a range of human tumor cell lines.[4] For example, AG17 was found to inhibit the growth of 13 human tumor cell lines with 50% growth inhibition (GI50) values ranging from 0.7 to 4.0 µM.[4][19] The promyelocytic leukemia cell line HL-60(TB) was particularly sensitive.[4]
Disruption of Mitochondrial Function
A key mechanism underlying the antiproliferative activity of some of these compounds is the disruption of mitochondrial function.[19][20] Studies on AG17 have revealed that it can act as an uncoupler of oxidative phosphorylation.[20] This leads to a rapid decrease in cellular ATP levels and a loss of the mitochondrial membrane potential, ultimately triggering cell death.[4][19]
Caption: Disruption of mitochondrial function by tyrphostin analogs.
Future Directions and Conclusion
The ((phenyl)methylene)methane-1,1-dicarbonitrile scaffold represents a versatile platform for the design of novel therapeutic agents, particularly tyrosine kinase inhibitors. While this guide has drawn upon data from related analogs to project the characteristics of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, further experimental validation is imperative. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives. Elucidating the precise molecular targets and understanding the structure-activity relationships will be crucial for the development of more potent and selective inhibitors for the treatment of cancer and other proliferative diseases.
References
-
Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research, 55(13), 2886-2891. [Link]
- Shoshan, V., & Shavit, N. (1979). The effect of the uncoupler SF 6847 on the light-induced proton uptake and on the proton conductivity of the chloroplast membrane. FEBS letters, 106(2), 225-228. [https://aacrjournals.org/cancerres/article/55/13/2886/495037/Tyrphostin-AG17-3-5-Di-tert-butyl-4-hydroxybenzylidene]
-
AdooQ Bioscience. Tyrphostin A9 (AG-17). [Link]
-
Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2886-2891. [Link]
-
Puri, A., & Linder, S. (1992). Agonistic effects of tyrphostins on human peripheral mononuclear cells. Immunopharmacology, 23(2), 107-115. [Link]
-
PubChem. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]
-
Yadav, A. K., & Singh, S. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5), 1-4. [Link]
-
PubChem. (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]
-
PubChem. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]
-
Bigdeli, M. A., et al. (2007). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Catalysis Communications, 8(11), 1787-1790. [Link]
-
PubChem. (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]
-
Martínez-Vargas, D. X., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules, 29(1), 123. [Link]
-
PubChem. N
1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. [Link] -
Ji, S. J., et al. (2001). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Chinese Journal of Chemistry, 19(1), 86-89. [Link]
-
Heravi, M. M., et al. (2012). Water-Prompted Synthesis of Alkyl Nitrile Derivatives via Knoevenagel Condensation and Michael Addition Reaction. Green Chemistry, 14(11), 3041-3044. [Link]
-
PubChem. (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile. [Link]
-
Hennequin, L. F., et al. (2006). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(10), 2693-2698. [Link]
-
Drilon, A., et al. (2024). Brief Report: Tyrosine Kinase Inhibitors for Lung Cancers That Inhibit MATE-1 Can Lead to "False" Decreases in Renal Function. Journal of Thoracic Oncology, 19(1), 153-159. [Link]
-
Burrows, F. J., et al. (2011). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][19]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry, 54(10), 3492-3504. [Link]
-
National Center for Biotechnology Information. (2010). 3-[3,5-Dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-chlorophenyl)methylamide. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Chemsigma. ((3-PHENOXYPHENYL)METHYLENE)METHANE-1,1-DICARBONITRILE [77103-01-6]. [Link]
- Google Patents. (2018). CN108299237B - Synthesis method of methylene malononitrile compound.
-
Li, J., et al. (2016). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16). [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Report: Tyrosine Kinase Inhibitors for Lung Cancers That Inhibit MATE-1 Can Lead to "False" Decreases in Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonistic effects of tyrphostins on human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile | C10H6FN3 | CID 4401118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. (((4-(Trifluoromethyl)-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | C10H5F3N4 | CID 57364379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile | C17H10F3N3O | CID 4439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | C15H9ClN4S | CID 4686388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile | C16H8ClF3N4S | CID 5044483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER | Semantic Scholar [semanticscholar.org]
- 17. atlantis-press.com [atlantis-press.com]
- 18. adooq.com [adooq.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
